

# Application Notes and Protocols for NuvaRing® Hormone Release Profile Analysis

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## Compound of Interest

|                |             |
|----------------|-------------|
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and protocols for characterizing the hormone release profile of the **NuvaRing®** (etonogestrel/ethinyl estradiol vaginal ring). The information is intended to guide researchers in establishing robust in vitro and in vivo correlation studies, ensuring product quality and bioequivalence.

## Introduction

**NuvaRing®** is a flexible, transparent, combination contraceptive vaginal ring designed to release a continuous low dose of etonogestrel (a progestin) and ethinyl estradiol (an estrogen) over a three-week period.[1] Each ring is formulated to release an average of 0.120 mg of etonogestrel and 0.015 mg of ethinyl estradiol per day.[1] The analysis of this release profile is critical for quality control, bioequivalence studies of generic versions, and the development of new vaginal ring technologies.

The ring is a reservoir-type device, consisting of a drug-loaded core made of ethylene vinylacetate copolymers, encapsulated by a rate-controlling membrane.[2][3] This design

allows for a controlled, near zero-order release of the hormones.

## Quantitative Hormone Release Data

The following tables summarize the in vitro daily and cumulative release of etonogestrel and ethinyl estradiol from **NuvaRing®**. This data is essential for establishing baseline release profiles for comparison.

Table 1: Average Daily In Vitro Release Rates

| Hormone           | Average Daily Release Rate ( $\mu$ g/day ) |
|-------------------|--|
| Etonogestrel      | ~120[3]                                    |
| Ethinyl Estradiol | ~15[3]                                     |

Table 2: Estimated Cumulative In Vitro Release Profile of Etonogestrel

| Time (Days) | Cumulative Release (mg) | Percentage of Total Drug Released (%) |
|-------------|-------------------------|---------------------------------------|
| 1           | 0.12                    | 1.03                                  |
| 7           | 0.84                    | 7.18                                  |
| 14          | 1.68                    | 14.36                                 |
| 21          | 2.52                    | 21.54                                 |

Note: Data is estimated based on an average daily release of 120  $\mu$ g and a total etonogestrel content of 11.7 mg.

Table 3: Estimated Cumulative In Vitro Release Profile of Ethinyl Estradiol

| Time (Days) | Cumulative Release (mg) | Percentage of Total Drug Released (%) |
|-------------|-------------------------|---------------------------------------|
| 1           | 0.015                   | 0.56                                  |
| 7           | 0.105                   | 3.89                                  |
| 14          | 0.210                   | 7.78                                  |
| 21          | 0.315                   | 11.67                                 |

Note: Data is estimated based on an average daily release of 15 µg and a total ethinyl estradiol content of 2.7 mg.

## Experimental Protocols

### In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of etonogestrel and ethinyl estradiol release from the **NuvaRing**® in a controlled laboratory setting that mimics physiological conditions.

Apparatus:

- USP Apparatus 2 (Paddle Apparatus): Commonly used for dissolution testing of solid oral dosage forms, it can be adapted for vaginal rings.
- USP Apparatus 7 (Reciprocating Holder): Can be used for extended-release dosage forms and has been applied to **NuvaRing**® segments for accelerated testing.[4]
- Shaking Incubator: A non-compendial but widely used method involving placing the ring in a sealed flask with dissolution medium in a temperature-controlled shaking incubator.[4]

Protocol using USP Apparatus 2 (Paddle Apparatus):

- Dissolution Medium Preparation:
  - Prepare Simulated Vaginal Fluid (SVF) with a pH of 4.2. The composition is as follows:
    - Sodium Chloride: 3.51 g/L

- Potassium Hydroxide: 1.40 g/L
- Calcium Hydroxide: 0.222 g/L
- Bovine Serum Albumin: 0.018 g/L
- Lactic Acid: 2.00 g/L
- Acetic Acid: 1.00 g/L
- Glycerol: 0.160 g/L
- Urea: 0.400 g/L
- Glucose: 5.00 g/L
- Adjust pH to 4.2 with HCl.
- To maintain sink conditions, 2% Solutol can be added to the SVF.[5]
- De-aerate the medium before use.
- Apparatus Setup:
  - Set up the USP Apparatus 2 with 900 mL vessels.
  - Fill each vessel with 500 mL of the prepared dissolution medium.
  - Equilibrate the medium to  $37 \pm 0.5$  °C.
  - Set the paddle rotation speed to 100 rpm.[3]
- Sample Introduction:
  - Place each **NuvaRing**® into a suitable holder (e.g., a stainless steel wire spiral or a USP basket) to prevent it from floating and to ensure consistent exposure to the medium.
  - Lower the holders into the dissolution vessels, ensuring the rings are fully submerged.

- Sampling:
  - Collect samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily for 21 days).
  - Immediately replace the withdrawn volume with fresh, pre-heated dissolution medium to maintain a constant volume.
- Sample Analysis:
  - Filter the samples through a 0.45 µm filter.
  - Analyze the concentration of etonogestrel and ethinyl estradiol in the samples using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of etonogestrel and ethinyl estradiol in the collected dissolution samples.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions:

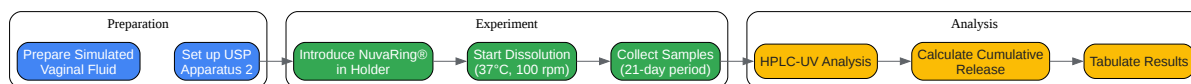
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 205 nm for etonogestrel and 280 nm for ethinyl estradiol.

### Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of etonogestrel and ethinyl estradiol of known concentrations in the dissolution medium.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- **Sample Analysis:** Inject the filtered dissolution samples and determine the concentrations of etonogestrel and ethinyl estradiol by interpolating their peak areas from the calibration curve.
- **Calculations:** Calculate the cumulative amount of each hormone released at each time point, correcting for the removed sample volumes.

## Visualizations

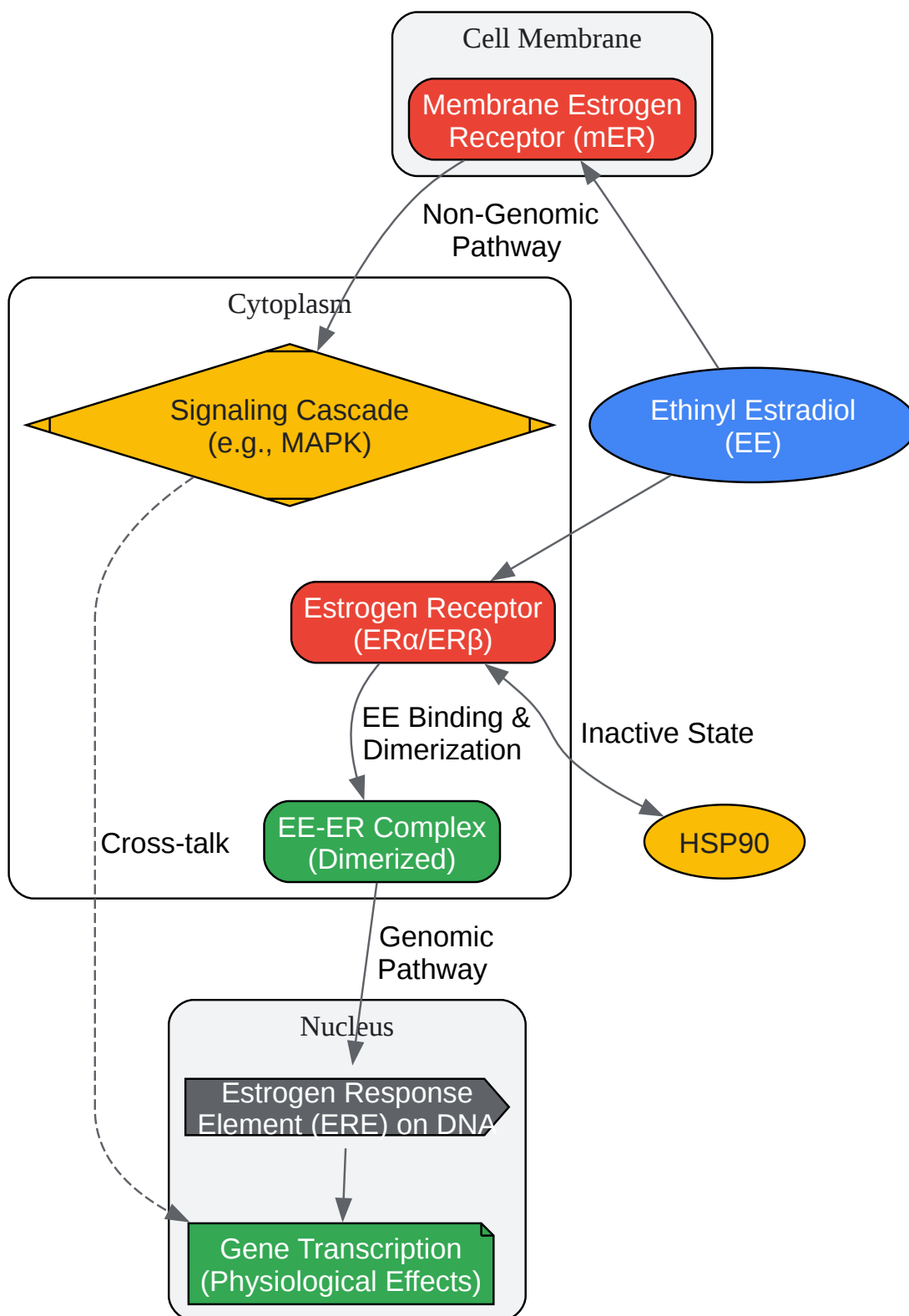
### Experimental Workflow



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Caption: In Vitro Release Testing Workflow for **NuvaRing®**.

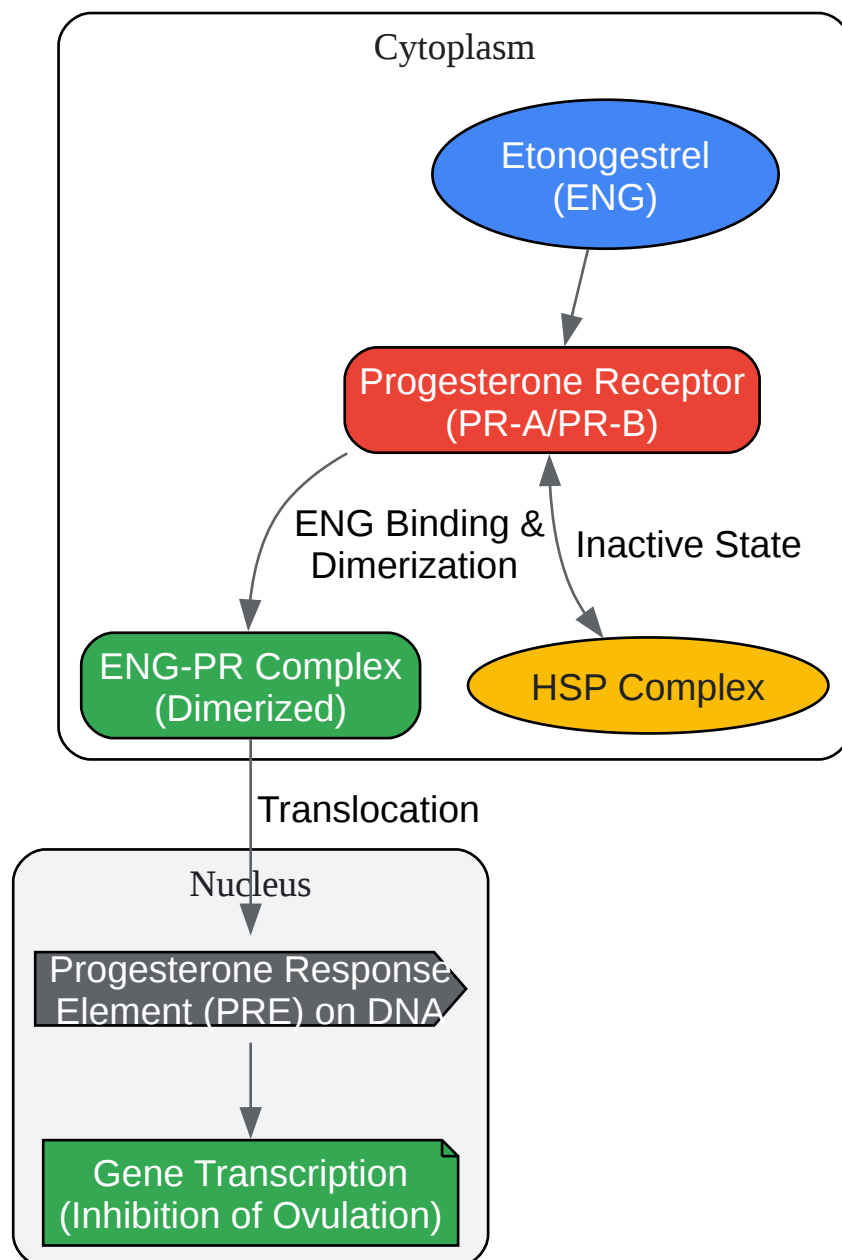
## Signaling Pathway of Ethinyl Estradiol



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Caption: Ethinyl Estradiol Signaling Pathways.

## Signaling Pathway of Etonogestrel



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Caption: Etonogestrel Signaling Pathway.

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